molecular formula C7H2F6IN B6350436 4-Iodo-3,5-bis(trifluoromethyl)pyridine CAS No. 1408279-26-4

4-Iodo-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B6350436
CAS No.: 1408279-26-4
M. Wt: 340.99 g/mol
InChI Key: ZRZUYFMOVNNHEI-UHFFFAOYSA-N
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Description

4-Iodo-3,5-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of both iodine and trifluoromethyl groups on the pyridine ring imparts distinct reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the iodination of 3,5-bis(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-bis(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution Reactions: The major products are the substituted pyridines where the iodine atom is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.

    Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-3,5-bis(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents. Its trifluoromethyl groups can enhance the bioavailability and metabolic stability of pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-iodopyridine: Similar in structure but with chlorine atoms instead of trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)pyridine: Lacks the iodine atom but has the same trifluoromethyl groups.

    4-Iodo-2,6-bis(trifluoromethyl)pyridine: Similar structure but with different positions of the trifluoromethyl groups.

Uniqueness

4-Iodo-3,5-bis(trifluoromethyl)pyridine is unique due to the combination of iodine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various applications. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the iodine atom provides a site for further functionalization through substitution or coupling reactions.

Properties

IUPAC Name

4-iodo-3,5-bis(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6IN/c8-6(9,10)3-1-15-2-4(5(3)14)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZUYFMOVNNHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)C(F)(F)F)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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